molecular formula C13H10N6S B5036074 6-[(1H-1,3-BENZODIAZOL-2-YLMETHYL)SULFANYL]-9H-PURINE

6-[(1H-1,3-BENZODIAZOL-2-YLMETHYL)SULFANYL]-9H-PURINE

Cat. No.: B5036074
M. Wt: 282.33 g/mol
InChI Key: KOCRKRFAPMWTSO-UHFFFAOYSA-N
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Description

6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine is a compound that features a purine ring system substituted with a benzodiazole moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]-9H-purine typically involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Attachment of the Sulfanyl Linkage: The benzodiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Purine: The final step involves coupling the benzodiazole-sulfanyl intermediate with a purine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position, with reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, amines, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Alkylated or aminated purine derivatives.

Scientific Research Applications

6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodiazole moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • 2-[(6-Methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide

Uniqueness

6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine is unique due to its specific combination of a purine ring with a benzodiazole moiety via a sulfanyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(1H-benzimidazol-2-ylmethylsulfanyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6S/c1-2-4-9-8(3-1)18-10(19-9)5-20-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRKRFAPMWTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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